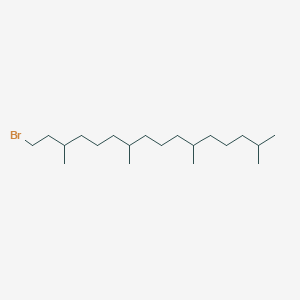







|
REACTION_CXSMILES
|
[Br-:1].[Mg+2].[Br-].S(O[CH2:9][CH2:10][CH:11]([CH2:13][CH2:14][CH2:15][CH:16]([CH2:18][CH2:19][CH2:20][CH:21]([CH2:23][CH2:24][CH2:25][CH:26]([CH3:28])[CH3:27])[CH3:22])[CH3:17])[CH3:12])(=O)(=O)C.O>CCOCC>[CH2:9]([Br:1])[CH2:10][CH:11]([CH2:13][CH2:14][CH2:15][CH:16]([CH2:18][CH2:19][CH2:20][CH:21]([CH2:23][CH2:24][CH2:25][CH:26]([CH3:28])[CH3:27])[CH3:22])[CH3:17])[CH3:12] |f:0.1.2|
|


|
Name
|
|
|
Quantity
|
17 g
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].[Mg+2].[Br-]
|
|
Name
|
phytanyl mesylate
|
|
Quantity
|
10.9 g
|
|
Type
|
reactant
|
|
Smiles
|
S(C)(=O)(=O)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|


|
Type
|
CUSTOM
|
|
Details
|
the suspension stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The flask was sealed
|
|
Type
|
CUSTOM
|
|
Details
|
flushed with nitrogen and anhydrous diethyl ether (200 mL)
|
|
Type
|
ADDITION
|
|
Details
|
added via cannula
|
|
Type
|
CUSTOM
|
|
Details
|
The following morning a precipitate had formed on the side of the flask
|
|
Type
|
DISSOLUTION
|
|
Details
|
(ppte dissolved)
|
|
Type
|
CUSTOM
|
|
Details
|
separating funnel
|
|
Type
|
STIRRING
|
|
Details
|
After shaking
|
|
Type
|
CUSTOM
|
|
Details
|
the organic phase was separated
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was then extracted with ether (2×150 mL)
|
|
Type
|
WASH
|
|
Details
|
The ether phase was washed with water (2×150 mL), brine (150 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous Mg2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
The solution was filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
purified by flash chromatography
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |